molecular formula C12H12N2O2S B6534581 N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide CAS No. 1021224-48-5

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B6534581
CAS No.: 1021224-48-5
M. Wt: 248.30 g/mol
InChI Key: PGFOQCRQQNCBOO-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide (CAS 1021224-48-5) is a benzamide derivative with a molecular formula of C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is intended for research purposes and is not for diagnostic or therapeutic use. Benzamide derivatives are an important class of compounds in medicinal chemistry, with some analogues being investigated for their activity against neurodegenerative targets . Specifically, structural analogues based on the sulfobenzoic acid scaffold, which shares features with this benzamide, have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2) deacetylase . SIRT2 inhibition has been shown to be protective in various models of Huntington's disease and Parkinson's disease by decreasing polyglutamine aggregation, a hallmark of Huntington's pathology . Research into compounds within this structural class aims to optimize their potency and improve pharmacological properties for potential application in neuroscience and oncology research . Researchers can utilize this high-purity compound to explore its specific biological activity and mechanism of action in these or other novel research areas.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-6-11(16-14-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFOQCRQQNCBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves reacting 3-(methylsulfanyl)benzoyl chloride with 5-amino-3-methylisoxazole under basic conditions.

Procedure :

  • Synthesis of 3-(Methylsulfanyl)Benzoyl Chloride :

    • 3-(Methylsulfanyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

  • Amidation with 5-Amino-3-Methylisoxazole :

    • The acyl chloride is dissolved in DCM and added dropwise to a solution of 5-amino-3-methylisoxazole (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours.

    • Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid.

Yield : 68–74%.

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure :

  • Activation of 3-(Methylsulfanyl)Benzoic Acid :

    • 3-(Methylsulfanyl)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes.

  • Coupling with 5-Amino-3-Methylisoxazole :

    • 5-Amino-3-methylisoxazole (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

    • Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over MgSO₄. Purification by recrystallization (ethanol/water) affords the product.

Yield : 72–78%.

Industrial-Scale Production

Patent literature describes continuous flow reactors for large-scale synthesis:

  • Reactor Setup : Tubular reactor with temperature-controlled zones (0–25°C).

  • Process :

    • 3-(Methylsulfanyl)benzoyl chloride and 5-amino-3-methylisoxazole are pumped separately into the reactor at a 1:1 molar ratio.

    • Triethylamine is introduced as a scavenger for HCl.

    • The output is directly fed into a crystallization unit, yielding 85–90% purity, which is further polished via HPLC.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight the impact of solvents and bases on yield:

SolventBaseTemperature (°C)Yield (%)
DCMTriethylamine2574
AcetonitrilePyridine4068
DMFDIPEA0–2582
  • Key Insight : Polar aprotic solvents (DMF) with hindered bases (DIPEA) suppress side reactions, enhancing yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 6.38 (s, 1H, isoxazole-H), 2.53 (s, 3H, SCH₃), 2.32 (s, 3H, isoxazole-CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (C-N stretch).

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 minutes.

  • Purity : ≥99% after recrystallization.

Challenges and Mitigation Strategies

By-Product Formation

  • Observed By-Products :

    • N-Acylurea : Forms via over-activation of the carboxylic acid. Mitigated by using HOBt as an additive.

    • Sulfoxide Derivatives : Avoided by conducting reactions under inert atmospheres.

Scalability Issues

  • Solution : Switching from batch to flow chemistry reduces reaction time from 12 hours to 30 minutes and improves consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzamides, substituted oxazoles.

Scientific Research Applications

Medicinal Chemistry

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has shown potential in the development of pharmaceuticals due to its biological activity.

Antimicrobial Activity : Studies indicate that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the methylsulfanyl group enhances this activity, making it a candidate for antibiotic development. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, which is crucial in combating antibiotic resistance .

Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells via the modulation of specific signaling pathways. This makes it a potential candidate for further research in cancer therapeutics .

Agricultural Applications

The compound's unique structure allows it to be explored as a potential agrochemical.

Pesticide Development : The oxazole moiety is known for its ability to interact with biological systems, making it suitable for developing novel pesticides. Research indicates that compounds with similar structures can act as effective insecticides or fungicides, targeting specific pests while minimizing harm to non-target organisms .

Materials Science

This compound can also be utilized in materials science.

Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to the development of advanced materials with tailored characteristics for specific applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityExhibited significant inhibition against multiple bacterial strains; potential for antibiotic development.
Anticancer ResearchInduced apoptosis in cancer cell lines; modulation of signaling pathways observed.
Pesticide DevelopmentDemonstrated efficacy as an insecticide; promising results against common agricultural pests.
Polymer ApplicationsEnhanced thermal stability and mechanical properties when used as an additive in polymers.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxazole ring and methylsulfanyl group could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Target Compound :

  • Structure : 3-(methylsulfanyl)benzamide with a 3-methyl-1,2-oxazol-5-yl group.
  • 1,2-Oxazole ring may contribute to hydrogen bonding or π-π interactions.

Comparisons :

4-Methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide (): Substituent: 4-methyl group on benzamide instead of 3-methylsulfanyl. Application: Supplier-listed (agrochemical/pharmaceutical intermediate) .

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ():

  • Substituents : Chloro, trifluoromethyl, and tetrazole groups.
  • Impact : Electron-withdrawing groups (Cl, CF₃) increase electrophilicity; tetrazole enhances hydrogen-bonding capacity.
  • Application : Sodium salt used as a herbicide .

N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (): Heterocycle: 1,2,4-Oxadiazole instead of 1,2-oxazole. Impact: Oxadiazole’s electron-deficient nature may improve metabolic stability compared to oxazole. Application: Pharmaceutical intermediate (exact use unspecified) .

Key Observations :

  • Herbicidal Activity : The presence of electron-withdrawing groups (Cl, CF₃) and tetrazole in the herbicide compound () highlights the importance of electronic effects in agrochemical design .
  • Pharmaceutical Potential: Risvodetinib’s complex structure () demonstrates how oxazole and benzamide motifs are integrated into kinase inhibitors, suggesting possible therapeutic avenues for the target compound .

Q & A

Q. What are the recommended synthetic pathways for N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the oxazole ring via cyclization of a β-keto ester with hydroxylamine, followed by methylation .
  • Step 2: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene coupling at the 3-position of the benzamide precursor .
  • Optimization: Microwave-assisted synthesis (e.g., 100–120°C, 15–30 minutes) improves yield and reduces side reactions compared to traditional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques:
    • HPLC-MS (C18 column, acetonitrile/water mobile phase) confirms molecular weight and purity (>95%).
    • NMR Spectroscopy (¹H, ¹³C, DEPT-135) verifies substitution patterns, especially the methylsulfanyl and oxazole moieties .
    • Elemental Analysis (CHNS) matches theoretical and experimental compositions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) to assess binding affinity (IC₅₀ values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Data Collection: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
  • Refinement: Use SHELXL for structure solution, leveraging the oxazole ring’s planarity and the methylsulfanyl group’s dihedral angle to resolve torsional strain .
  • Validation: Check for hydrogen bonding (e.g., N–H···O interactions) and π-stacking between aromatic rings to confirm stability .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Case Study: Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability. Address this by:
    • Lipophilicity Adjustment: Modify the methylsulfanyl group to a sulfoxide or sulfone to alter logP values .
    • Comparative Assays: Test derivatives against isogenic bacterial strains (e.g., efflux pump-deficient mutants) to isolate transport mechanisms .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
    • Docking Simulations (AutoDock Vina): Map interactions with hepatic enzymes (e.g., CYP3A4) to predict metabolite formation (e.g., sulfoxide derivatives) .
  • Experimental Validation: LC-MS/MS analysis of hepatic microsomal incubations confirms predicted metabolites .

Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?

  • Polymorph Identification: Screen solvents (e.g., ethanol, DMSO) under varying evaporation rates to isolate forms .
  • Thermal Analysis: DSC and TGA differentiate polymorphs by melting points (e.g., Form I: 137°C vs. Form II: 142°C) .
  • Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor phase transitions via PXRD .

Methodological Considerations for Data Reproducibility

Q. How can batch-to-batch variability in synthesis be minimized?

  • Standardization: Use automated reactors (e.g., ChemBees®) for precise temperature and stirring control during oxazole formation .
  • Quality Control: Implement in-line FTIR to monitor reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .

Q. What analytical techniques resolve spectral overlaps in NMR?

  • Advanced NMR: 2D experiments (HSQC, HMBC) clarify ambiguous peaks. For example, HMBC correlations between the oxazole C-5 and benzamide carbonyl confirm connectivity .
  • Isotopic Labeling: Synthesize ¹³C-labeled methylsulfanyl groups to track coupling patterns .

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